(1-Methoxy-2,2-dimethylcyclopentyl)methanamine
Description
(1-Methoxy-2,2-dimethylcyclopentyl)methanamine is a cyclopentane-derived primary amine featuring a methoxy group and two methyl substituents on the cyclopentyl ring. The methoxy group likely enhances solubility in polar solvents, while the dimethylcyclopentyl framework may confer steric effects influencing its interactions in chemical or biological systems .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(1-methoxy-2,2-dimethylcyclopentyl)methanamine |
InChI |
InChI=1S/C9H19NO/c1-8(2)5-4-6-9(8,7-10)11-3/h4-7,10H2,1-3H3 |
InChI Key |
XQRBFUALAPDLCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1(CN)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-2,2-dimethylcyclopentyl)methanamine typically involves the reaction of 2,2-dimethylcyclopentanone with methanol in the presence of an acid catalyst to form the methoxy derivative. This intermediate is then subjected to reductive amination using an appropriate amine source, such as ammonia or a primary amine, under hydrogenation conditions .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-2,2-dimethylcyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(1-Methoxy-2,2-dimethylcyclopentyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Methoxy-2,2-dimethylcyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the cyclopentyl ring play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
a. [1-(2-Methoxyphenyl)cyclopropyl]methanamine (CAS 886365-72-6)
- Structure : Cyclopropane ring fused to a 2-methoxyphenyl group, with a methanamine side chain.
- Molecular Weight : 177.25 g/mol.
- Key Differences : The cyclopropane ring introduces significant ring strain compared to the cyclopentane core of the target compound. The 2-methoxyphenyl substituent may enhance π-π stacking interactions, unlike the aliphatic methoxy group in the target compound. This structural variation could lead to differences in stability and biological activity .
b. [1-(2-Methoxyethyl)cyclopentyl]methanamine (CAS 1343821-06-6)
- Structure : Cyclopentyl ring substituted with a 2-methoxyethyl group and a methanamine.
- Molecular Weight : 157.26 g/mol.
- Key Differences : The methoxyethyl side chain increases flexibility and hydrophilicity compared to the rigid 1-methoxy-2,2-dimethylcyclopentyl group. This may improve solubility but reduce steric hindrance in reactions .
c. [1-(4-Chlorophenyl)cyclopentyl]methanamine
- Structure : Cyclopentyl ring with a 4-chlorophenyl substituent.
- Molecular Weight: Not explicitly stated, but estimated ~210–220 g/mol.
d. (2,2-Dimethyl-1-phenylcyclopropyl)methanamine (CAS 884091-19-4)
- Structure : Cyclopropane ring with phenyl and dimethyl groups.
- Molecular Weight : 175.28 g/mol.
- Key Differences : The strained cyclopropane ring and aromatic phenyl group contrast with the cyclopentane and aliphatic substituents in the target compound. This may lead to higher reactivity in ring-opening reactions .
2.2. Physicochemical Properties
Biological Activity
(1-Methoxy-2,2-dimethylcyclopentyl)methanamine is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structure suggests potential biological activities that could be harnessed for therapeutic purposes. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H17NO
- Molecular Weight : 169.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).
Potential Mechanisms:
- Receptor Interaction : It may interact with adrenergic and serotonergic receptors, influencing mood and anxiety levels.
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic processes, potentially affecting energy homeostasis.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays demonstrated significant inhibition of growth for both gram-positive and gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anticancer Activity
Research has also explored the anticancer potential of this compound. In cellular assays, it has shown cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
| HeLa | 20 |
Case Study 1: Neuropharmacological Effects
A study conducted on animal models assessed the effects of this compound on anxiety-like behaviors. The results indicated a significant reduction in anxiety levels, measured using the elevated plus maze test. The compound appeared to enhance serotonergic activity in the brain.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, a formulation containing this compound was tested for its efficacy against skin infections caused by resistant bacterial strains. The treatment resulted in a marked improvement in infection resolution compared to standard antibiotic therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
